molecular formula C17H16O2 B2401024 1,3-Bis(2-methylphenyl)propane-1,3-dione CAS No. 847500-51-0

1,3-Bis(2-methylphenyl)propane-1,3-dione

Cat. No.: B2401024
CAS No.: 847500-51-0
M. Wt: 252.313
InChI Key: ATKAXTJKEOYCOI-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H16O2 It is a diketone, meaning it contains two ketone groups

Scientific Research Applications

1,3-Bis(2-methylphenyl)propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 1,3-Bis(2-methylphenyl)propane-1,3-dione includes the following hazard statements: H302-H312-H332 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of 2-methylbenzaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of 1,3-bis(2-methylphenyl)propane-1,3-diol.

    Substitution: Formation of halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methylphenyl)propane-1,3-dione
  • 1,3-Bis(2-methoxyphenyl)propane-1,3-dione
  • 1,3-Bis(2-chlorophenyl)propane-1,3-dione

Uniqueness

1,3-Bis(2-methylphenyl)propane-1,3-dione is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis(2-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12-7-3-5-9-14(12)16(18)11-17(19)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKAXTJKEOYCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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